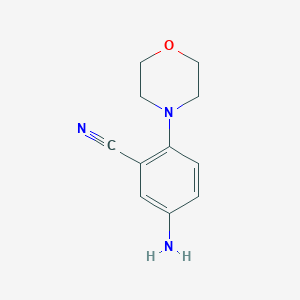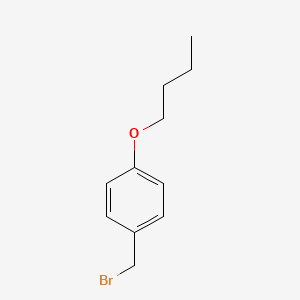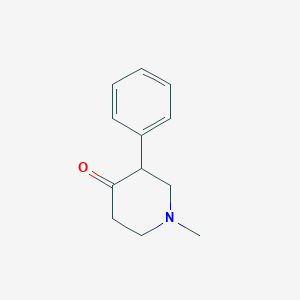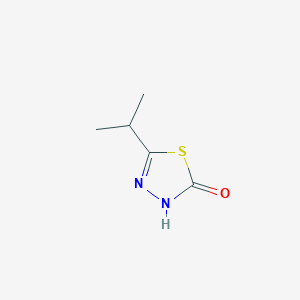
5-Isopropyl-1,3,4-thiadiazol-2-ol
Overview
Description
5-Isopropyl-1,3,4-thiadiazol-2-ol is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and two nitrogen atoms
Mechanism of Action
Target of Action
5-Isopropyl-1,3,4-thiadiazol-2-ol is a compound that has been found to have antifungal properties . The primary target of this compound is the fungal cell membrane . The compound disrupts the integrity of the fungal cell membrane, inhibiting the growth of the fungus .
Mode of Action
The compound interacts with the fungal cell membrane, causing disruption to its integrity . This disruption inhibits the growth of the fungus, leading to its eventual death . The higher the concentration of the compound, the greater the disruption to the membrane integrity .
Biochemical Pathways
It is known that the compound disrupts the integrity of the fungal cell membrane, which is crucial for the survival and growth of the fungus . This disruption likely affects multiple biochemical pathways within the fungus, leading to its death .
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth . By disrupting the integrity of the fungal cell membrane, the compound prevents the fungus from growing and proliferating . This leads to the death of the fungus, effectively treating the fungal infection .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the compound . Additionally, the presence of other substances, such as other antifungal agents, can potentially interact with the compound and alter its efficacy
Biochemical Analysis
Biochemical Properties
5-Isopropyl-1,3,4-thiadiazol-2-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . Additionally, this compound can bind to DNA, affecting its structure and function . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes . Moreover, it has been reported to inhibit the proliferation of certain cell lines, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary actions of this compound is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes . This binding can lead to conformational changes in the enzyme, reducing its activity. Additionally, this compound can interact with DNA, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in certain cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney toxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without causing significant toxicity . These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of this compound are then excreted through the kidneys. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of certain metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes and accumulate in certain tissues, such as the liver and kidneys . The distribution of this compound is influenced by its lipophilicity and the presence of transport proteins that facilitate its uptake and efflux .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Additionally, this compound can accumulate in the nucleus, where it interacts with DNA and affects gene expression . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1,3,4-thiadiazol-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazinecarbothioamide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-1,3,4-thiadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
5-Isopropyl-1,3,4-thiadiazol-2-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: The parent compound of 5-Isopropyl-1,3,4-thiadiazol-2-ol, known for its broad spectrum of biological activities.
5-Methyl-1,3,4-thiadiazol-2-ol: Similar in structure but with a methyl group instead of an isopropyl group, showing different biological activities.
5-Phenyl-1,3,4-thiadiazol-2-ol:
Uniqueness
This compound is unique due to the presence of the isopropyl group, which influences its lipophilicity, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
5-propan-2-yl-3H-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDJAZDRPCNHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101257261 | |
| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84352-67-0 | |
| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84352-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Methylethyl)-1,3,4-thiadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101257261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


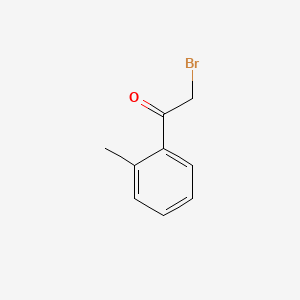

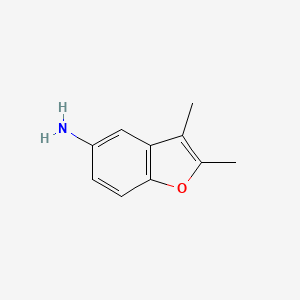
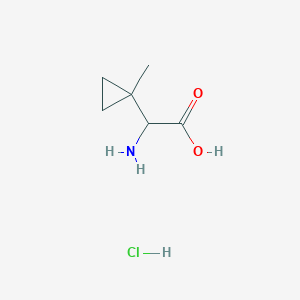
![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)
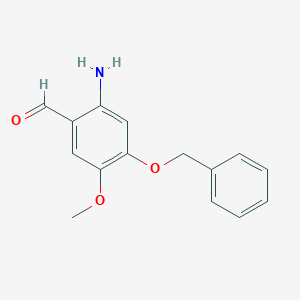

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
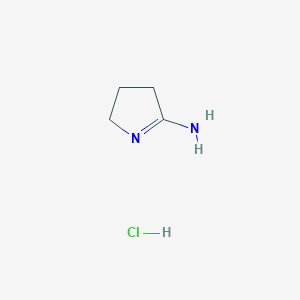
![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)

